α-Glucosidase Inhibition: Delphinidin Exhibits >13-Fold Greater Potency Than Malvidin and >12-Fold Greater Than Pelargonidin
In a direct head-to-head comparison of six anthocyanidins, delphinidin demonstrated the most potent inhibition of α-glucosidase with an IC50 of 4.11 ± 0.49 μM [1]. This represents a 13.3-fold higher potency than malvidin (IC50 54.69 ± 2.14 μM), a 12.2-fold higher potency than pelargonidin (IC50 50.35 ± 4.00 μM), and a 7.5-fold higher potency than peonidin (IC50 36.11 ± 2.72 μM). Delphinidin also exhibited an 8.8-fold higher potency than petunidin (IC50 30.78 ± 1.17 μM) and a 4.1-fold higher potency than cyanidin (IC50 17.01 ± 1.35 μM). The Ki value for delphinidin was 0.078 μM, which is 460-fold lower than that of malvidin (Ki 35.89 μM) and 402-fold lower than that of pelargonidin (Ki 31.36 μM) [1].
| Evidence Dimension | α-Glucosidase enzyme inhibition (IC50 and Ki) |
|---|---|
| Target Compound Data | IC50: 4.11 ± 0.49 μM; Ki: 0.078 μM |
| Comparator Or Baseline | Malvidin (IC50 54.69 ± 2.14 μM, Ki 35.89 μM); Pelargonidin (IC50 50.35 ± 4.00 μM, Ki 31.36 μM); Peonidin (IC50 36.11 ± 2.72 μM, Ki 1.23 μM); Petunidin (IC50 30.78 ± 1.17 μM, Ki 1.52 μM); Cyanidin (IC50 17.01 ± 1.35 μM, Ki 2.43 μM); Acarbose (IC50 0.53 ± 0.06 μM, Ki 0.069 μM) |
| Quantified Difference | Delphinidin IC50 is 13.3-fold lower than malvidin, 12.2-fold lower than pelargonidin, 8.8-fold lower than petunidin, 7.5-fold lower than peonidin, and 4.1-fold lower than cyanidin. Ki is 460-fold lower than malvidin. |
| Conditions | α-Glucosidase inhibition assay; n=3 replications; values presented as mean ± SD; unpaired t-test (P<0.05) |
Why This Matters
For researchers developing natural α-glucosidase inhibitors for postprandial hyperglycemia management, delphinidin offers substantially greater potency than other anthocyanidins, enabling lower effective concentrations in assay systems.
- [1] Su H, Xie L, Xu Y, et al. Anthocyanins and anthocyanidins from blueberry (Vaccinium spp.) inhibit α-glucosidase activity: structure-activity relationship and mechanism. Food Funct. 2020;11(10):8889-8901. Table 1. View Source
